molecular formula C13H18O4 B045442 9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid CAS No. 1944-63-4

9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid

Cat. No.: B045442
CAS No.: 1944-63-4
M. Wt: 238.28 g/mol
InChI Key: PCCFNLPWOFTZPJ-RVBZMBCESA-N
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Description

9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid is a key synthetic intermediate and reference standard in the study of steroid hormone metabolism and biodegradation pathways. This hexanorandrostane derivative is particularly valuable for research focused on the enzymatic breakdown of the steroid ring structure, serving as a crucial tool for investigating the action of bacterial degradative enzymes and the metabolic fate of androgens. Its structure, featuring diketone groups at the C9 and C17 positions and a carboxylic acid at C5, makes it an important probe for studying steroid catabolism, including pathways involving 1,2- or 4,5-cleavage of the A-ring. Researchers utilize this compound to elucidate mechanisms of steroid transformation in microbial systems, to develop analytical methods for detecting steroid metabolites in environmental samples, and to explore the structure-activity relationships of modified steroid nuclei. It is an essential compound for biochemical studies aiming to understand the complete mineralization of steroids in the environment and for the development of novel biocatalysts. This product is provided as a high-purity material to ensure reproducible and reliable results in your analytical and experimental applications.

Properties

IUPAC Name

3-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-13-7-6-10(14)8(2-5-12(16)17)9(13)3-4-11(13)15/h8-9H,2-7H2,1H3,(H,16,17)/t8-,9-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCFNLPWOFTZPJ-RVBZMBCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C(C1CCC2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)[C@H]([C@@H]1CCC2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472225
Record name 9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1944-63-4
Record name (3aS,4S,7aS)-Octahydro-7a-methyl-1,5-dioxo-1H-indene-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1944-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(7aS)-7a-methyl-1,5-dioxooctahydro-1H-inden-4-yl]propanoic acid
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Preparation Methods

Bacterial Strain and Culture Conditions

C. testosteroni TA441 is cultured in minimal media supplemented with testosterone as the sole carbon source. Optimal growth conditions include:

  • Temperature : 30°C

  • pH : 7.0–7.5

  • Induction : Testosterone (1–2 mM) induces the expression of steroid-degrading enzymes.

Metabolic Pathway Overview

The degradation pathway proceeds as follows:

  • Initial Oxidation : Testosterone is oxidized to 4-androstene-3,17-dione via a testosterone dehydrogenase.

  • Ring Cleavage : Aromatization and dioxygenase-mediated cleavage of the steroid ring system yield intermediates such as this compound.

  • Further Breakdown : The compound undergoes additional transformations, including β-oxidation and hydrolysis, to produce smaller carboxylic acids.

Enzymatic Processes and Key Catalysts

The synthesis of this compound relies on specialized enzymes encoded by the tes gene cluster in C. testosteroni.

Critical Enzymes

EnzymeFunctionReference
TesA Oxidizes testosterone to 4-androstene-3,17-dione
TesB Mediates aromatic ring cleavage
TesE Hydratase responsible for converting 2-hydroxyhexa-2,4-dienoic acid to 4-hydroxohexanoic acid

Intermediate Formation

The compound is generated during the cleavage of the steroid D-ring, facilitated by TesB. Structural characterization via mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirms its identity as a late-stage metabolite.

Chemical Synthesis and Modifications

While microbial biosynthesis dominates, chemical derivatization of related compounds has been explored.

Acyl-CoA Conjugate Synthesis

9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oyl-CoA (HIP-CoA, CID: 86278576) is synthesized via thioesterification with coenzyme A. This reaction is catalyzed by acyl-CoA ligases in vitro.

Reaction Conditions :

  • Substrate : this compound

  • Enzyme : Acyl-CoA synthetase

  • Cofactors : ATP, Mg²⁺, and CoA-SH

Challenges in Abiotic Synthesis

Direct chemical synthesis of the compound remains unreported, likely due to:

  • Complex stereochemistry of the hexanorandrostan backbone.

  • Instability of keto groups under traditional reaction conditions.

Isolation and Purification Techniques

Extraction from Bacterial Cultures

  • Centrifugation : Remove bacterial cells from culture broth.

  • Acid Precipitation : Adjust supernatant pH to 2.0–3.0 to precipitate acidic metabolites.

  • Chromatography :

    • Liquid-Liquid Extraction : Ethyl acetate for initial purification.

    • HPLC : C18 reverse-phase column with acetonitrile/water gradient.

Analytical Validation

  • MS/MS Analysis : Molecular ion peak at m/z 237.27 (deprotonated form).

  • NMR Data : Characteristic signals for keto groups (δ 210–215 ppm in ¹³C NMR).

Applications and Biotechnological Relevance

The compound serves as:

  • A biomarker for microbial steroid degradation.

  • A precursor for synthesizing steroid-derived pharmaceuticals.

  • A substrate for studying acyl-CoA metabolism in bacteria .

Chemical Reactions Analysis

9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid undergoes various chemical reactions, including:

Scientific Research Applications

Biodegradation Studies

DOHNAA plays a critical role as an intermediate in the microbial degradation of testosterone by certain bacteria such as Comamonas testosteroni. The compound is produced through the enzymatic action of hydrolases like TesD during the breakdown of testosterone. Understanding its formation and degradation pathways is essential for bioremediation efforts aimed at steroid pollutants in the environment .

Enzyme Interaction and Mechanism

Research has demonstrated that DOHNAA can inhibit specific enzymes involved in fatty acid synthesis, such as FabG (3-oxoacyl-ACP reductase). This inhibition suggests potential applications in developing antibacterial agents targeting bacterial fatty acid synthesis pathways . The compound’s interactions with various enzymes are crucial for understanding its metabolic implications.

Metabolic Pathway Analysis

DOHNAA is linked to several metabolic pathways, including steroid degradation and microbial metabolism. It is involved in the breakdown of aromatic compounds and plays a role in diverse environments where microbial metabolism occurs. Its identification as a product of testosterone degradation highlights its significance in studying steroid metabolism .

Pharmaceutical Research

The structural characteristics of DOHNAA make it a candidate for pharmaceutical research, particularly in developing compounds that target hormonal pathways or exhibit antibacterial properties. Its role as an intermediate can be explored for synthesizing more complex molecules with therapeutic potential.

Case Studies

Study TitleFindingsImplications
Identification of Products from Testosterone DegradationThe study isolated DOHNAA as a significant product of testosterone degradation by Comamonas testosteroni. Highlights the importance of DOHNAA in microbial degradation processes.
Inhibition of Fatty Acid SynthesisResearch indicated that DOHNAA inhibits FabG enzyme activity, affecting bacterial growth. Suggests potential use as an antibacterial agent targeting fatty acid synthesis.
Metabolic Pathway MappingDOHNAA was mapped within various metabolic pathways related to steroid degradation. Provides insights into the ecological role of DOHNAA in microbial communities.

Mechanism of Action

The compound exerts its effects through enzymatic hydrolysis. The enzyme TesD catalyzes the hydrolysis of a carbon-carbon bond in the precursor compound, leading to the formation of 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid and 2-hydroxyhexa-2,4-dienoic acid. This reaction is part of the bacterial degradation pathway of testosterone .

Comparison with Similar Compounds

Comparison with Similar Compounds

DOHNAA is structurally and functionally distinct from other intermediates in steroid degradation. Below is a detailed comparison with key metabolites:

Structural and Functional Differences

Compound Name Structure Features Role in Degradation Pathway Associated Genes/Enzymes
9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid (DOHNAA) Retains C- and D-rings; ketones at C-9 and C-17; carboxylic acid at C-5 Intermediate after meta-cleavage of A-ring; further degraded via β-oxidation tesB to tesR cluster (18 genes), orf18 (essential for β-oxidation)
2-Hydroxyhexa-2,4-dienoic acid (HHD) Linear six-carbon chain with conjugated diene and hydroxyl group Derived from A-ring cleavage; metabolized into acetyl-CoA and succinyl-CoA HsaD (hydrolase in Mycobacterium)
4,5–9,10-Diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-diene-4-oic acid (DSHA) Aromatic A-ring; ketones at C-5, C-9, and C-17; conjugated diene Meta-cleavage product (MCP) of aromatized A-ring; precursor to DOHNAA and HHD HsaD (hydrolyzes DSHA into DOHNAA and HHD)
9-Oxo-1,2,3,4,5,6,10,19-octanor-13,17-secoandrost-8(14)-ene-7,17-dioic acid Retains only C-ring; ketone at C-9; dioic acid at C-7 and C-17 Downstream metabolite of DOHNAA; indicates advanced degradation of C/D-rings Unknown; hypothesized to involve additional β-oxidation steps

Metabolic Context and Pathways

  • DOHNAA vs. HHD : DOHNAA and HHD are co-products of DSHA hydrolysis. While HHD is funneled into central metabolism (TCA cycle), DOHNAA undergoes β-oxidation, requiring specialized gene clusters (tes genes in C. testosteroni) . Mutants lacking orf18 accumulate DOHNAA, confirming its role in initiating β-oxidation .
  • DOHNAA vs. DSHA : DSHA is the immediate precursor to DOHNAA and retains an intact B-ring. The hydrolysis of DSHA by HsaD is a critical branching point, separating the fates of the A-ring (HHD) and C/D-rings (DOHNAA) .
  • DOHNAA vs. Octanor-secoandrostene Derivatives: DOHNAA represents an earlier intermediate compared to compounds like 9-oxo-octanor-secoandrostene dioic acid, which lack the D-ring and exhibit further oxidation .

Genetic and Enzymatic Distinctions

  • DOHNAA Degradation : Involves large gene clusters (e.g., tesB to tesR in C. testosteroni) encoding oxidoreductases, hydrolases, and CoA-transferases for β-oxidation .
  • HHD Degradation : Relies on hydrolases like HsaD, conserved across Mycobacterium and Rhodococcus species, to produce metabolites compatible with central metabolism .

Research Findings and Implications

  • Accumulation Studies : Disruption of orf18 in C. testosteroni leads to DOHNAA accumulation, highlighting its bottleneck role in β-oxidation .
  • Biotechnological Relevance: DOHNAA pathways are leveraged for bioremediation of steroid pollutants and synthesis of pharmaceutical precursors .
  • Pathogen Virulence : In Mycobacterium tuberculosis, HsaD (which processes DSHA into DOHNAA) is essential for intracellular survival, making it a drug target .

Biological Activity

9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid (commonly referred to as DOHNAA) is a dioxo monocarboxylic acid that plays a significant role in steroid degradation pathways. This compound has garnered attention due to its biological activity and potential applications in bioremediation and metabolic studies. This article reviews the biological activity of DOHNAA, including its metabolic pathways, enzymatic interactions, and implications in microbial degradation.

Chemical Structure and Properties

DOHNAA has the molecular formula C13H18O4C_{13}H_{18}O_4 and is characterized by two oxo groups at the 9 and 17 positions on the steroid framework. The compound's structure allows it to participate in various biochemical reactions, particularly in the context of steroid metabolism.

Metabolic Pathways

DOHNAA is identified as an intermediate in the degradation of steroids by certain bacteria, notably Comamonas testosteroni. The metabolic pathway involves several enzymatic steps:

  • Initial Hydrolysis : The conversion of steroids into hydrolyzed forms.
  • Oxidative Reactions : Enzymes such as acyl-CoA dehydrogenases play a crucial role in the oxidation of intermediates leading to DOHNAA.
  • Further Degradation : DOHNAA can be further metabolized into other compounds through reactions involving CoA derivatives.

Table 1: Key Enzymes Involved in DOHNAA Metabolism

Enzyme NameFunctionOrganism
Acyl-CoA DehydrogenaseCatalyzes oxidation of acyl-CoA derivativesComamonas testosteroni
17β-Hydroxysteroid DehydrogenaseConverts androstenedione to testosteroneVarious
Cytochrome P450Involved in hydroxylation reactionsVarious

Biological Activity

The biological activity of DOHNAA has been explored in various studies:

  • Microbial Degradation : Research indicates that DOHNAA serves as a key intermediate in the microbial degradation of steroids. For instance, Comamonas testosteroni utilizes this compound during the degradation of testosterone and other steroids through specific enzymatic pathways .
  • Toxicity and Biodegradability : Studies show that DOHNAA exhibits low toxicity levels towards various microorganisms, making it a suitable candidate for bioremediation applications. Its ability to be further degraded by microbial action highlights its potential for environmental applications .

Case Studies

  • Steroid Degradation by Comamonas testosteroni :
    • A study demonstrated that Comamonas testosteroni effectively degrades testosterone via a series of enzymatic reactions leading to the formation of DOHNAA. The pathway includes aromatization and meta-cleavage reactions that highlight the compound's role as an intermediate .
  • Acyl-CoA Dehydrogenation Deficiency :
    • Research on patients with acyl-CoA dehydrogenation deficiency revealed insights into how DOHNAA metabolism is affected under conditions of enzyme deficiencies. This study emphasized the importance of DOHNAA in metabolic processes and its implications for understanding metabolic disorders .

Q & A

Basic Research Questions

Q. How can researchers safely handle 9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid in laboratory settings?

  • Methodological Answer : Follow safety protocols outlined for structurally similar steroids (e.g., handling of (5Z,11α,13E,15S)-11,15-dihydroxy-9-oxoprosta-5,13-dien-1-oic acid). Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE) such as nitrile gloves, face shields, and safety glasses. Conduct regular glove integrity checks and decontaminate surfaces after use .

Q. What analytical techniques are recommended for characterizing the purity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) to assess purity. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like ketones and carboxylic acids. Cross-reference with CAS registry data and molecular weight validation (e.g., 352.4651 g/mol for analogous compounds) .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Monitor for decomposition via periodic HPLC analysis. Avoid exposure to moisture, as hydrolysis of ketone or carboxylic acid groups may occur. Stability studies should replicate conditions used for similar steroids (e.g., hyodeoxycholic acid) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the 9,17-diketone moiety in this compound?

  • Methodological Answer : Apply density functional theory (DFT) to model electronic properties and reaction pathways. Compare with experimental data from analogous steroids (e.g., 8-oxoguanine derivatives). Use software like Gaussian or ORCA to simulate nucleophilic attacks on ketone groups, and validate predictions via kinetic studies (e.g., reaction rates with hydrazines) .

Q. What experimental design strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Implement factorial design to isolate variables (e.g., concentration, solvent polarity). For example, a 2×2 design could test bioactivity in aqueous vs. organic solvents at low/high pH. Use ANOVA to analyze interactions and identify confounding factors. Cross-validate findings with in vitro assays (e.g., enzyme inhibition) and reference theoretical frameworks from steroid pharmacology .

Q. How can membrane separation technologies optimize the synthesis of this compound?

  • Methodological Answer : Integrate membrane reactors (e.g., ceramic or polymeric membranes) to separate intermediates during multi-step synthesis. This minimizes side reactions and improves yield. Compare flux rates and selectivity with traditional methods (e.g., column chromatography). Refer to CRDC subclass RDF2050104 for advanced separation protocols .

Theoretical and Methodological Frameworks

  • Guiding Principle : Link synthesis pathways to steroid biosynthesis theory (e.g., oxidative cleavage of androstane derivatives). Use kinetic isotope effects (KIE) to probe reaction mechanisms .
  • Contradiction Analysis : When bioactivity data conflicts, apply systematic reviews (e.g., PRISMA guidelines) to assess study quality, focusing on variables like cell line selection or assay sensitivity .

Notes

  • For ecological impact assessments, extrapolate from biodegradation studies of similar carboxylic acid derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid
Reactant of Route 2
9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid

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